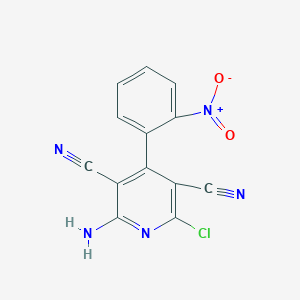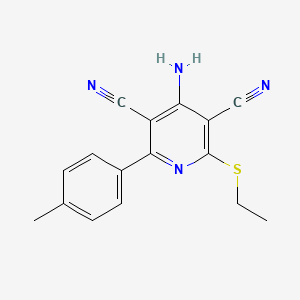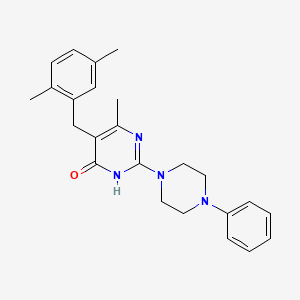![molecular formula C15H16N4O5 B11055846 4-(3,4-dihydroxyphenyl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11055846.png)
4-(3,4-dihydroxyphenyl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-DIHYDROXYPHENYL)-1-ISOPROPYL-5-NITRO-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound belonging to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is a fused heterocyclic system containing nitrogen atoms, making it a privileged scaffold in drug discovery.
Preparation Methods
The synthesis of 4-(3,4-DIHYDROXYPHENYL)-1-ISOPROPYL-5-NITRO-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can be achieved through multicomponent reactions (MCRs). One common synthetic route involves the reaction of arylglyoxals, 5-aminopyrazoles, and Meldrum’s acid. This one-pot synthesis method is efficient and allows for the creation of a small library of pyrazolopyridine derivatives . The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions.
Chemical Reactions Analysis
4-(3,4-DIHYDROXYPHENYL)-1-ISOPROPYL-5-NITRO-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Scientific Research Applications
4-(3,4-DIHYDROXYPHENYL)-1-ISOPROPYL-5-NITRO-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as an anticancer agent.
Biological Studies: It is used in the study of enzyme inhibition, particularly targeting kinases and other enzymes involved in cell signaling pathways.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3,4-DIHYDROXYPHENYL)-1-ISOPROPYL-5-NITRO-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with molecular targets such as tubulin. It binds to the colchicine site on tubulin, inhibiting microtubule polymerization, which leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells . This mechanism is crucial for its anticancer activity.
Comparison with Similar Compounds
Similar compounds to 4-(3,4-DIHYDROXYPHENYL)-1-ISOPROPYL-5-NITRO-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE include other pyrazolopyridine derivatives such as:
4-Aroyl-2(1),4,5,7-Tetrahydropyrazolo[3,4-b]pyridin-6-ones: These compounds share a similar core structure and exhibit comparable biological activities.
2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds also possess a fused heterocyclic system and are known for their diverse pharmacological properties.
The uniqueness of 4-(3,4-DIHYDROXYPHENYL)-1-ISOPROPYL-5-NITRO-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE lies in its specific substitution pattern and the presence of both nitro and dihydroxyphenyl groups, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C15H16N4O5 |
|---|---|
Molecular Weight |
332.31 g/mol |
IUPAC Name |
4-(3,4-dihydroxyphenyl)-5-nitro-1-propan-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C15H16N4O5/c1-7(2)18-14-9(6-16-18)12(13(19(23)24)15(22)17-14)8-3-4-10(20)11(21)5-8/h3-7,12-13,20-21H,1-2H3,(H,17,22) |
InChI Key |
DUNDRVISRGJAFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=N1)C(C(C(=O)N2)[N+](=O)[O-])C3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(3-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11055769.png)
![8-methyl-7-(3,4,5-trimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11055782.png)

![6-[4-(1H-pyrazol-1-yl)phenyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11055789.png)
![Methyl 5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)thiophene-2-carboxylate](/img/structure/B11055790.png)
![Propan-2-yl 7-[4-(methoxycarbonyl)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11055795.png)
![ethyl 5-{[(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B11055799.png)
![methyl 3-(6-{[(4-fluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanoate](/img/structure/B11055803.png)
![6-methyl-3-({2-oxo-2-[3-(phenylsulfonyl)-2-(propan-2-yl)imidazolidin-1-yl]ethyl}sulfanyl)-1,2,4-triazin-5(4H)-one](/img/structure/B11055804.png)

![7-(2,4-dimethoxyphenyl)-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11055813.png)
![(2E)-2-{[4-(1H-benzimidazol-1-ylmethyl)-5-methylthiophen-2-yl]methylidene}hydrazinecarboxamide](/img/structure/B11055821.png)
![methyl 4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B11055836.png)
